2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)acetamide
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Overview
Description
- This compound is a complex heterocyclic molecule with a unique structure. Let’s break it down:
- The pyridazinone ring (3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl) provides rigidity and aromaticity.
- The thiazole ring (5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl) contributes sulfur heteroatoms.
- The acetamide group completes the structure.
- This compound may have applications in various fields due to its unique combination of rings.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. it likely involves cyclization reactions and amide bond formation.
- Industrial production methods would require optimization for yield, scalability, and cost-effectiveness.
Chemical Reactions Analysis
Reactivity: The compound may undergo oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Major Products: These reactions could lead to modified derivatives or cleavage products.
Scientific Research Applications
Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.
Biology: Explore its interactions with enzymes, receptors, or cellular processes.
Medicine: Assess its pharmacological properties (e.g., anti-inflammatory, antiviral).
Industry: Evaluate its use in materials science (e.g., polymers, catalysts).
Mechanism of Action
- The compound’s mechanism likely involves binding to specific targets (enzymes, receptors, etc.) due to its unique structure.
- Further studies are needed to elucidate the precise pathways involved.
Comparison with Similar Compounds
- Unfortunately, without specific names or structures of similar compounds, I cannot provide a direct comparison. researchers may explore related pyridazinone-thiazole hybrids.
Remember that this compound’s detailed investigation requires specialized research and experimental data
Properties
Molecular Formula |
C19H24N4O2S |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)acetamide |
InChI |
InChI=1S/C19H24N4O2S/c24-17(21-19-20-15-9-5-2-6-10-16(15)26-19)12-23-18(25)11-13-7-3-1-4-8-14(13)22-23/h11H,1-10,12H2,(H,20,21,24) |
InChI Key |
WHNNOZYFCZAKRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NC3=NC4=C(S3)CCCCC4 |
Origin of Product |
United States |
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